molecular formula C8H9ClFNO B14263621 Methyl 3-fluorobenzenecarboximidate;hydrochloride CAS No. 133118-49-7

Methyl 3-fluorobenzenecarboximidate;hydrochloride

Cat. No.: B14263621
CAS No.: 133118-49-7
M. Wt: 189.61 g/mol
InChI Key: NSFKWJNEGPORNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluorobenzenecarboximidate;hydrochloride is an organic compound that belongs to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol

Preparation Methods

The synthesis of Methyl 3-fluorobenzenecarboximidate;hydrochloride typically involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols. This reaction proceeds under acidic conditions, forming the imidate as its hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 3-fluorobenzenecarboximidate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-fluorobenzenecarboximidate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluorobenzenecarboximidate;hydrochloride involves its role as an electrophile in various chemical reactions. It can react with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Methyl 3-fluorobenzenecarboximidate;hydrochloride can be compared with other carboximidates such as:

Properties

CAS No.

133118-49-7

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

methyl 3-fluorobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C8H8FNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H

InChI Key

NSFKWJNEGPORNC-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CC=C1)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.